Phenol, 2-benzyliminomethyl-4-nitro-
Description
Phenol, 2-benzyliminomethyl-4-nitro- (IUPAC: 4-Nitro-2-[(phenylmethyl)iminomethyl]phenol) is a nitro-substituted phenolic compound featuring a benzyliminomethyl (-CH=N-CH₂C₆H₅) group at the 2-position and a nitro (-NO₂) group at the 4-position of the phenol ring.
Properties
Molecular Formula |
C14H12N2O3 |
|---|---|
Molecular Weight |
256.26 g/mol |
IUPAC Name |
2-(benzyliminomethyl)-4-nitrophenol |
InChI |
InChI=1S/C14H12N2O3/c17-14-7-6-13(16(18)19)8-12(14)10-15-9-11-4-2-1-3-5-11/h1-8,10,17H,9H2 |
InChI Key |
STZBQLAYJVTDNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN=CC2=C(C=CC(=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(benzylimino)methyl]-4-nitrophenol typically involves the condensation reaction between benzylamine and 4-nitrosalicylaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the imine bond, resulting in the desired Schiff base .
Industrial Production Methods
While specific industrial production methods for 2-[(benzylimino)methyl]-4-nitrophenol are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(benzylimino)methyl]-4-nitrophenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can result in various ethers or esters, depending on the substituents introduced .
Scientific Research Applications
2-[(benzylimino)methyl]-4-nitrophenol has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: The compound exhibits biological activities, including antimicrobial and antioxidant properties, making it useful in biochemical research.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activities.
Industry: It is used in the synthesis of dyes and pigments, as well as in the development of sensors for detecting metal ions
Mechanism of Action
The mechanism of action of 2-[(benzylimino)methyl]-4-nitrophenol involves its ability to form complexes with metal ions. The imine group (-C=N-) and the phenolic hydroxyl group (-OH) can coordinate with metal ions, leading to the formation of stable complexes. These complexes can exhibit various properties, such as catalytic activity or fluorescence, depending on the metal ion involved. The compound’s biological activities are also attributed to its ability to interact with cellular components and disrupt normal cellular functions .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations:
Substituent Effects on Molecular Weight and Polarity: The benzyliminomethyl group in the target compound increases its molecular weight (256.26 g/mol) compared to simpler analogs like 4-methyl-2-nitrophenol (153.14 g/mol) . The bulky aromatic substituent likely reduces solubility in polar solvents, whereas aminoalkyl or cycloalkyl groups (e.g., in and ) may enhance solubility via hydrogen bonding or hydrophobic interactions.
Electronic and Reactivity Profiles: The nitro group at the 4-position in all compounds confers strong electron-withdrawing effects, directing electrophilic substitution to the ortho and para positions. However, the benzyliminomethyl group’s imine (-CH=N-) moiety may introduce additional reactivity, such as coordination with metal ions or participation in Schiff base chemistry, which is absent in analogs with alkyl or cycloalkyl groups.
For instance, aminoalkyl-substituted nitro-phenols (e.g., ) might serve as precursors for pharmaceuticals due to their amine functionality.
Synthetic Challenges: The synthesis of Phenol, 2-benzyliminomethyl-4-nitro- would likely involve condensation of 4-nitrophenol with benzylamine derivatives, analogous to the formation of Schiff bases. This contrasts with the esterification or alkylation routes used for simpler analogs in and .
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